molecular formula C20H30O3 B564470 Abieta-8,11,13-triene-7,15,18-triol CAS No. 337527-10-3

Abieta-8,11,13-triene-7,15,18-triol

Cat. No.: B564470
CAS No.: 337527-10-3
M. Wt: 318.457
InChI Key: FTCCXIDYXDLLRK-LCLWPZTBSA-N
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Description

Abieta-8,11,13-triene-7,15,18-triol is a naturally occurring diterpene compound. It is part of the abietane diterpenoid family, which is known for its diverse biological activities. This compound can be isolated from the cones of Larix kaempferi (Japanese larch) and has shown potential in various scientific research applications .

Scientific Research Applications

Abieta-8,11,13-triene-7,15,18-triol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Abieta-8,11,13-triene-7,15,18-triol can be synthesized through the extraction from natural sources. One common method involves the use of chloroform (CHCl3) to extract the compound from the cones of Larix kaempferi . The extraction process typically involves grinding the plant material, followed by solvent extraction and purification steps such as chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Abieta-8,11,13-triene-7,15,18-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abieta-8,11,13-triene-7,15,18-triol stands out due to its specific inhibitory effects on Epstein-Barr virus activation and its potential applications in antiviral and cancer research. Its unique chemical structure also allows for diverse chemical modifications, making it a versatile compound for various scientific studies.

Properties

IUPAC Name

(1R,4aS,9R,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16-,17+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCXIDYXDLLRK-LCLWPZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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